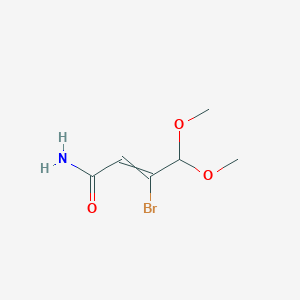![molecular formula C12H26O B14502750 4-Methyl-1-[(4-methylpentyl)oxy]pentane CAS No. 64192-92-3](/img/structure/B14502750.png)
4-Methyl-1-[(4-methylpentyl)oxy]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[(4-methylpentyl)oxy]pentane is an organic compound characterized by its unique structure, which includes a pentane backbone substituted with a 4-methylpentyl group and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-methylpentyl)oxy]pentane typically involves the reaction of 4-methylpentanol with an appropriate alkylating agent under controlled conditions. One common method is the use of phosphorous tribromide to convert 4-methylpentanol to 1-bromo-4-methylpentane, which is then reacted with a suitable nucleophile to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[(4-methylpentyl)oxy]pentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ether to corresponding alcohols or ketones.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the ether to hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the ether linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in the presence of an appropriate alkyl halide.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[(4-methylpentyl)oxy]pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[(4-methylpentyl)oxy]pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The ether linkage allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1-[(4-methylpentyl)oxy]siletane
- 1-Pentene, 4-methyl-
- 4-methyl-1-{1-[(4-methylpentyl)oxy]ethoxy}pentane
Uniqueness
4-Methyl-1-[(4-methylpentyl)oxy]pentane is unique due to its specific structural features, such as the ether linkage and the presence of a 4-methylpentyl group. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
64192-92-3 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
4-methyl-1-(4-methylpentoxy)pentane |
InChI |
InChI=1S/C12H26O/c1-11(2)7-5-9-13-10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
OMYMWDFOOFWXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


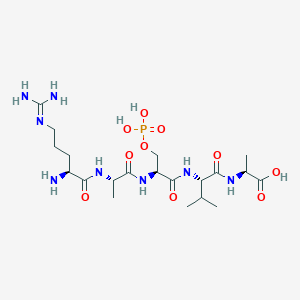

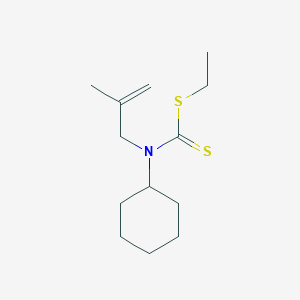

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
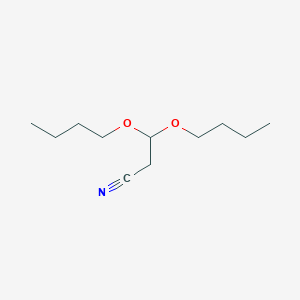
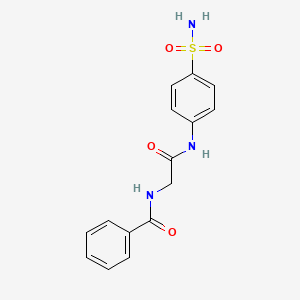
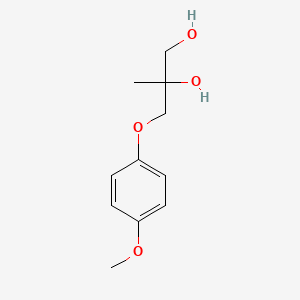

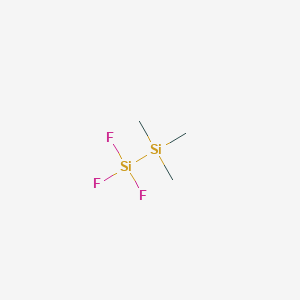
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)

